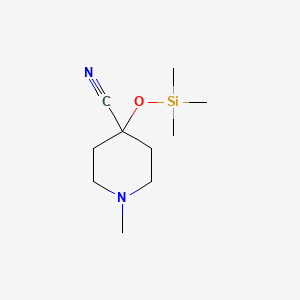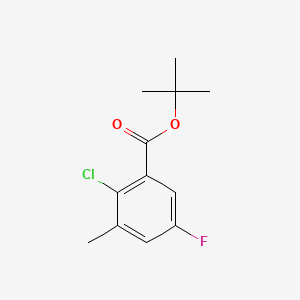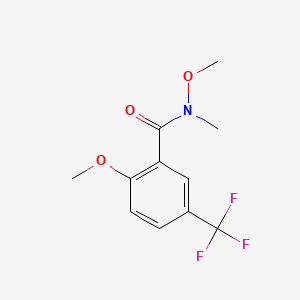
4-Bromo-3-methoxy-4'-(trifluoromethoxy)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of bromine, methoxy, and trifluoromethoxy groups attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or a methoxide ion.
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or sodium thiolate (NaSR).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation, mild temperatures.
Substitution: NaN3, NaSR, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dehalogenated biphenyl.
Substitution: Formation of azido or thiolated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, methoxy, and trifluoromethoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-methoxyphenol: Similar structure but lacks the trifluoromethoxy group.
4-Bromo-3-methoxybenzaldehyde: Contains an aldehyde group instead of the biphenyl structure.
4-Bromo-3-methoxybenzoic acid: Contains a carboxylic acid group instead of the biphenyl structure.
Uniqueness
4-Bromo-3-methoxy-4’-(trifluoromethoxy)-1,1’-biphenyl is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C14H10BrF3O2 |
|---|---|
Molekulargewicht |
347.13 g/mol |
IUPAC-Name |
1-bromo-2-methoxy-4-[4-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C14H10BrF3O2/c1-19-13-8-10(4-7-12(13)15)9-2-5-11(6-3-9)20-14(16,17)18/h2-8H,1H3 |
InChI-Schlüssel |
MRBWYHDGJPCSKL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)

